molecular formula C10H12BrNO B6158596 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1782575-86-3

5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B6158596
CAS No.: 1782575-86-3
M. Wt: 242.11 g/mol
InChI Key: NCNAMHKERCRSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrNO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of bromine-containing waste products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydroquinoline ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 7-methoxy-1,2,3,4-tetrahydroquinoline derivatives with different substituents at the 5-position.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of de-brominated or modified tetrahydroquinoline derivatives.

Scientific Research Applications

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on neurological pathways and as a precursor for other pharmacologically active compounds.

Mechanism of Action

The exact mechanism of action of 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, which may affect its biological activity and reactivity.

    5-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. These functional groups make it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research .

Properties

CAS No.

1782575-86-3

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h5-6,12H,2-4H2,1H3

InChI Key

NCNAMHKERCRSAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCN2)C(=C1)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.